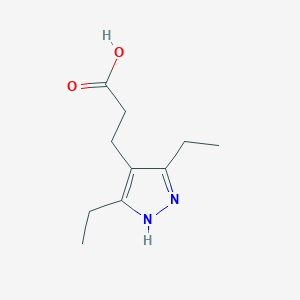

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid

CAS No.: 1325670-10-7

Cat. No.: VC3049372

Molecular Formula: C10H16N2O2

Molecular Weight: 196.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1325670-10-7 |

|---|---|

| Molecular Formula | C10H16N2O2 |

| Molecular Weight | 196.25 g/mol |

| IUPAC Name | 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C10H16N2O2/c1-3-8-7(5-6-10(13)14)9(4-2)12-11-8/h3-6H2,1-2H3,(H,11,12)(H,13,14) |

| Standard InChI Key | ZKBZFIQSPOZKGE-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=NN1)CC)CCC(=O)O |

| Canonical SMILES | CCC1=C(C(=NN1)CC)CCC(=O)O |

Introduction

Chemical Structure and Properties

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has the molecular formula C₁₀H₁₆N₂O₂ with a molecular weight of 196.25 g/mol . The compound is characterized by a five-membered pyrazole ring containing two adjacent nitrogen atoms, with ethyl substituents at positions 3 and 5, and a propanoic acid chain extending from position 4. It is identified by CAS number 1325670-10-7 .

The structural representation can be described by the following identifiers:

The 3D conformation features a predominantly planar pyrazole core with ethyl groups extending outward and a flexible propanoic acid chain. The compound's amphiphilic nature stems from its hydrophobic pyrazole-ethyl moiety combined with the hydrophilic carboxylic acid group, which significantly influences its physicochemical properties.

| Property | Expected Value/Characteristic | Rationale |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical for pyrazole derivatives of this molecular weight |

| Solubility | Moderate in polar organic solvents; limited in water; enhanced in alkaline aqueous solutions | Due to carboxylic acid group and pyrazole ring |

| Acidity | pKa ~4-5 for the carboxylic acid group | Typical for propanoic acid derivatives |

| Melting Point | Estimated 95-130°C | Based on similar pyrazole-carboxylic acids |

| Hydrogen Bonding | Donor (N-H, O-H) and acceptor (C=O, N) capabilities | Important for biological interactions |

| Synthetic Step | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Pyrazole Formation | Hydrazine, 3,5-heptanedione | Ethanol, reflux, 2-6 hours | 60-85% |

| C4 Functionalization | Formylation followed by Wittig reaction | 1. POCl₃, DMF 2. Ph₃P=CHCO₂Et | 50-75% |

| Reduction/Hydrolysis | 1. NaBH₄/LiAlH₄ 2. NaOH | 1. THF, 0°C 2. MeOH/H₂O | 70-90% |

Structural Comparisons with Related Compounds

Understanding the relationship between 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid and similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Structurally Related Pyrazole Derivatives

Impact of Structural Modifications

N-substitution significantly affects the compound's properties:

-

The unsubstituted N-H in 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid allows hydrogen bonding as both donor and acceptor

-

N-methylation (as in the C₁₁H₁₈N₂O₂ derivative) eliminates a hydrogen bond donor site while increasing lipophilicity

-

N-benzylation introduces significant steric bulk and hydrophobicity, potentially enhancing binding to protein hydrophobic pockets

The alkyl substitution pattern at positions 3 and 5 influences electronic properties and steric effects:

-

Ethyl groups provide moderate lipophilicity and steric hindrance

-

Methyl groups reduce lipophilicity and steric constraints

-

The symmetrical substitution pattern (identical groups at positions 3 and 5) creates a balanced electronic distribution

Chemical Reactivity and Reactions

The reactivity of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid is dictated by its functional groups: the pyrazole heterocycle, the ethyl substituents, and the propanoic acid moiety.

Reactions Involving the Carboxylic Acid Group

The propanoic acid functionality can participate in typical carboxylic acid reactions:

-

Esterification: Formation of esters through reaction with alcohols

-

Conditions: Acid catalysis (H₂SO₄) or activation (DCC, EDC)

-

Products: Corresponding ethyl, methyl, or other alkyl esters

-

-

Amidation: Formation of amides through reaction with amines

-

Conditions: Coupling reagents (EDC/HOBt, HATU) or via acyl chloride

-

Products: Primary, secondary, or tertiary amides depending on the amine used

-

-

Reduction: Conversion to alcohol or aldehyde derivatives

-

Conditions: LiAlH₄ (for alcohol) or DIBAL-H (for aldehyde)

-

Products: 3-(3,5-diethyl-1H-pyrazol-4-yl)propan-1-ol or corresponding aldehyde

-

Reactions Involving the Pyrazole Ring

The pyrazole heterocycle offers several reaction possibilities:

-

N-alkylation/acylation: Modification at the pyrazole nitrogen

-

Conditions: Base (K₂CO₃, NaH) with alkyl halides or acylating agents

-

Products: N-substituted derivatives with altered hydrogen bonding properties

-

-

Metalation: Coordination with metals via nitrogen atoms

-

Conditions: Various metal salts (Cu²⁺, Zn²⁺, Fe³⁺)

-

Products: Metal complexes with potential catalytic or biological activity

-

-

Electrophilic substitution: Generally difficult due to the ethyl substitution pattern, but possible under forcing conditions

Analytical Characterization Methods

Proper identification and characterization of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid involve multiple complementary techniques:

Spectroscopic Analysis

¹H NMR Spectroscopy

Expected signals include:

-

Ethyl groups: CH₃ triplets (~0.9-1.1 ppm) and CH₂ quartets (~2.4-2.7 ppm)

-

Propanoic acid chain: overlapping multiplets (~2.5-3.0 ppm)

-

Carboxylic acid proton: broad singlet (~10-12 ppm)

-

Pyrazole N-H: broad singlet (~12-14 ppm)

¹³C NMR Spectroscopy

Expected signals include:

-

Ethyl carbon signals (~13-14 ppm for CH₃, ~18-20 ppm for CH₂)

-

Propanoic acid carbons (~20-35 ppm)

-

Pyrazole ring carbons (~115-150 ppm)

-

Carboxylic acid carbon (~175-180 ppm)

Infrared Spectroscopy

Characteristic bands include:

-

O-H stretch (broad, 3200-2500 cm⁻¹)

-

C=O stretch (~1700 cm⁻¹)

-

C=N and C=C stretches (1650-1400 cm⁻¹)

-

C-H stretches (3000-2850 cm⁻¹)

Mass Spectrometry

-

Molecular ion peak at m/z 196

-

Fragment ions representing loss of ethyl groups, CO₂, etc.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) provide effective means for assessing purity and monitoring reactions:

-

HPLC conditions: C18 reversed-phase column, mobile phase of acetonitrile/water with 0.1% formic acid

-

TLC systems: Silica gel plates with ethyl acetate/hexane mixtures or dichloromethane/methanol systems

| Structural Feature | Potential Biological Effect | Proposed Mechanism |

|---|---|---|

| Pyrazole core | Anti-inflammatory activity | COX enzyme inhibition similar to pyrazole NSAIDs |

| Antimicrobial properties | Interaction with microbial cellular targets | |

| Diethyl substitution | Enhanced membrane penetration | Optimal lipophilicity balance |

| Receptor binding specificity | Steric control of protein binding orientation | |

| Propanoic acid group | Enzyme inhibition | Mimicry of endogenous carboxylic acids in active sites |

| Enhanced water solubility | Ionization at physiological pH |

Pharmacokinetic Considerations

The balanced physicochemical profile suggests favorable drug-like properties:

-

Absorption: Moderate oral bioavailability expected due to balanced lipophilicity

-

Distribution: Potential for plasma protein binding via the carboxylic acid group

-

Metabolism: Likely pathways include oxidation of the ethyl groups and glucuronidation of the carboxylic acid

-

Excretion: Expected primarily via renal routes after metabolism

Applications in Research and Development

3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid has potential applications across multiple scientific disciplines:

Medicinal Chemistry Applications

The compound's structure makes it suitable for development as:

-

Building block for anti-inflammatory drug candidates

-

Core structure for enzyme inhibitor development

-

Template for structure-activity relationship studies

-

Pharmacophore model for carboxylic acid-containing bioactive molecules

Materials Science Applications

Potential uses include:

-

Ligand in coordination chemistry for metal complexes

-

Building block for advanced materials with specific properties

-

Precursor for polymers with carboxylic acid functionality

Synthetic Chemistry Applications

The compound serves as:

-

Versatile intermediate for more complex structures

-

Model substrate for method development

-

Reference compound for analytical method validation

Current Research Directions

Research on pyrazole derivatives like 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid continues to expand in several directions:

Structural Optimization

Current approaches include:

-

Systematic modification of substituent patterns to enhance specific properties

-

Introduction of additional functional groups to improve binding specificity

-

Development of hybrid molecules combining the pyrazole-propanoic acid scaffold with other bioactive moieties

Synthetic Methodology Development

Research focuses on:

-

More efficient synthetic routes with fewer steps and higher yields

-

Environmentally friendly approaches using green chemistry principles

-

Catalytic methods for regioselective functionalization

Biological Evaluation

Ongoing investigations include:

-

Screening against diverse biological targets

-

Structure-activity relationship studies to improve potency and selectivity

-

Mechanism of action studies to understand molecular interactions

Challenges and Future Perspectives

Despite its potential, several challenges remain in the research and development of 3-(3,5-diethyl-1H-pyrazol-4-yl)propanoic acid:

Synthetic Challenges

-

Achieving high regioselectivity during pyrazole formation

-

Developing efficient large-scale production methods

-

Optimizing purification techniques to ensure high purity

Analytical Challenges

-

Establishing comprehensive analytical profiles for quality control

-

Developing stability-indicating methods

-

Detection and characterization of potential impurities

Future Research Directions

Promising areas for future investigation include:

-

Computational studies to predict binding to biological targets

-

Development of prodrug approaches to enhance delivery

-

Exploration of novel applications beyond current fields of interest

-

Investigation of synergistic effects in combination with other active compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume